molecular formula C13H10F3NO B1438847 {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1092352-38-9

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No.: B1438847
CAS No.: 1092352-38-9
M. Wt: 253.22 g/mol
InChI Key: NEVKXCCNRQIBDR-UHFFFAOYSA-N
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Description

“{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is an organic compound . It has a molecular weight of 253.22 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanolethylpyridine-2-yl phenylmethanol has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential applications in biochemistry, physiology, and medicine. In biochemistry, {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanolethylpyridine-2-yl phenylmethanol has been studied for its potential use in the synthesis of peptidomimetics and other biologically active compounds. In physiology, it has been studied for its potential applications in the development of new drugs and therapies, as well as its potential use as a biomarker for various diseases.

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like fatty-acid amide hydrolase 1 and BRAF kinase . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell proliferation, respectively.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target enzyme, thereby influencing the biological processes they regulate.

Biochemical Pathways

Based on its potential targets, it could influence lipid metabolism pathways and cell proliferation pathways .

Result of Action

Based on the potential targets, it could potentially influence lipid metabolism and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Advantages and Limitations for Lab Experiments

The use of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanolethylpyridine-2-yl phenylmethanol in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of experiments. However, there are also several limitations to using this compound in laboratory experiments. For example, the compound is highly volatile and has a low solubility in water, which can make it difficult to work with in some experiments. In addition, the compound has a high toxicity, which can make it hazardous to work with in some experiments.

Future Directions

The potential applications of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanolethylpyridine-2-yl phenylmethanol are vast, and there are many potential future directions for research. One potential area of research is the development of new drugs and therapies using the compound. Additionally, research could be conducted to further elucidate the compound’s mechanism of action and its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the compound’s potential use in the synthesis of new compounds, such as pharmaceuticals and agro

Safety and Hazards

The safety information for “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” indicates that it is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H312, and H332 .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVKXCCNRQIBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652738
Record name {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-38-9
Record name {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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